molecular formula C22H16N2O4S B2986072 1-(3-Methoxyphenyl)-7-methyl-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione CAS No. 632316-50-8

1-(3-Methoxyphenyl)-7-methyl-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No. B2986072
CAS RN: 632316-50-8
M. Wt: 404.44
InChI Key: IOVFXBDLAWXKNO-UHFFFAOYSA-N
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Description

The compound “1-(3-Methoxyphenyl)-7-methyl-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione” is a complex organic molecule. It contains a thiazole ring, which is a versatile moiety contributing to the development of various drugs and biologically active agents . Thiazole is an important heterocycle in the world of chemistry .


Molecular Structure Analysis

The thiazole ring in the molecule consists of sulfur and nitrogen in such a fashion that the pi (π) electrons are free to move from one bond to other bonds rendering aromatic ring properties . On account of its aromaticity, the ring has many reactive positions where donor–acceptor, nucleophilic, oxidation reactions, etc., may take place .

Scientific Research Applications

Synthesis and Electronic Properties

The design and synthesis of novel conjugated polyelectrolytes, such as those based on the diketopyrrolopyrrole (DPP) backbone, have shown significant promise in electronic applications, particularly as electron transport layers (ETLs) in polymer solar cells (PSCs). These materials, characterized by their electron-deficient nature and planar structure, exhibit high conductivity and electron mobility, facilitating electron extraction and reducing exciton recombination, thus enhancing the power conversion efficiency (PCE) of inverted PSC devices (Hu et al., 2015).

Photophysical Properties

A series of symmetrically substituted diketopyrrolopyrrole derivatives have been synthesized under mild conditions, showing promising photophysical properties. These properties include gradual red-shifts in their maximum absorption and emission bands with increased electron-donating strength of the substituents. Such derivatives offer potential applications in the synthesis of novel organic optoelectronic materials and biological systems due to their increased water solubility and acid-base indicator capabilities (Zhang et al., 2014).

Application in Organic Solar Cells

The development of bifluorenylidene-functionalized, H-shaped small molecular non-fullerene electron acceptors, utilizing diketopyrrolopyrrole as terminal functionalities, demonstrates significant advancements in organic solar cell technology. These acceptors showcase very high optical absorption coefficients, good solubility, thermal stability, promising optoelectronic properties, and high electron mobility. This leads to encouraging efficiencies when paired with conventional electron donors, highlighting their potential in the field of organic photovoltaics (Gupta et al., 2017).

properties

IUPAC Name

1-(3-methoxyphenyl)-7-methyl-2-(1,3-thiazol-2-yl)-1H-chromeno[2,3-c]pyrrole-3,9-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16N2O4S/c1-12-6-7-16-15(10-12)19(25)17-18(13-4-3-5-14(11-13)27-2)24(21(26)20(17)28-16)22-23-8-9-29-22/h3-11,18H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOVFXBDLAWXKNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC3=C(C2=O)C(N(C3=O)C4=NC=CS4)C5=CC(=CC=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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